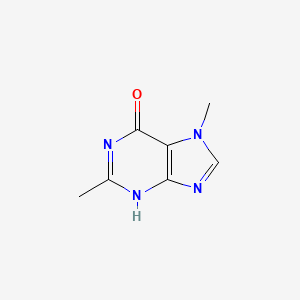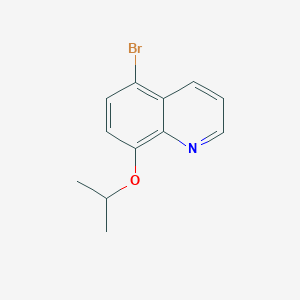![molecular formula C12H14O3 B7951310 2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carbaldehyde](/img/structure/B7951310.png)
2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopropane ring and a methoxymethoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-(Methoxymethoxy)benzyl chloride with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carboxylic acid.
Reduction: 2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring may also contribute to the compound’s reactivity and stability, influencing its interactions with biological molecules.
類似化合物との比較
Similar Compounds
2-[4-(Methoxy)phenyl]cyclopropane-1-carbaldehyde: Lacks the methoxymethoxy group, which may affect its reactivity and applications.
2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-methanol:
2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carboxylic acid: The oxidized form of the aldehyde, with distinct reactivity and applications.
Uniqueness
2-[4-(Methoxymethoxy)phenyl]cyclopropane-1-carbaldehyde is unique due to the presence of both the methoxymethoxy group and the cyclopropane ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various synthetic and research applications.
特性
IUPAC Name |
2-[4-(methoxymethoxy)phenyl]cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-8-15-11-4-2-9(3-5-11)12-6-10(12)7-13/h2-5,7,10,12H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNKEFYNPDERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2CC2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(2-chlorophenyl)-2-piperazin-1-yl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951232.png)
![7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951235.png)
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B7951249.png)




![2-[[(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7951294.png)
![2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7951299.png)
![2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B7951305.png)




